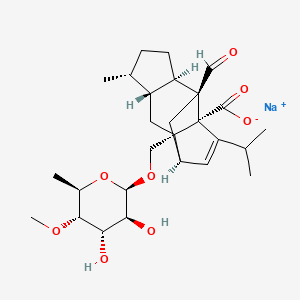
sn-Glycero-3-phosphocholine-d9
説明
Sn-Glycero-3-phosphocholine-d9 is a useful research compound. Its molecular formula is C8H20NO6P and its molecular weight is 266.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality sn-Glycero-3-phosphocholine-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sn-Glycero-3-phosphocholine-d9 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Interaction with Antibiotics : A study examined the interactions of griseofulvin, a fungistatic antibiotic, with lipid membranes using different forms of sn-Glycero-3-phosphocholine. These interactions were studied through various methods such as surface pressure and electric surface potential measurements, suggesting that nonpolar interactions play a significant role in the retention of griseofulvin in the monolayers (Corvis et al., 2006).
Enzymatic Deacylation : Research focused on the enzymatic deacylation of sn-Glycero-3-phosphocholine to create an intermediate for the synthesis of structured phosphocholines. This enzymatic approach was proposed as an alternative to chemical deacylation, achieving high conversion rates using specific lipase and phospholipase enzymes (Blasi et al., 2006).
Molecular Dynamics Simulations : A study reported on the molecular dynamics simulations of hydrated bilayers of sn-Glycero-3-phosphocholine, validating the simulations with experimental data. This research highlighted the importance of matching a range of properties beyond the area per lipid to accurately simulate bilayer structures (Poger & Mark, 2010).
Use in Spectroscopic Studies : sn-Glycero-3-phosphocholine has been used in the study of bicelle systems for spectroscopic analysis of membrane-bound peptides. The research evaluated the stability and utility of these bicelle systems under various conditions, demonstrating their applicability in molecular biophysics (Wu et al., 2010).
Application in Capillary Electrophoresis : The use of sn-Glycero-3-phosphocholine in capillary electrophoresis to enhance the separation of glycans was investigated. This study demonstrated how the separation performance of glycans is influenced by the properties of phospholipid preparations (Luo et al., 2010).
Analytical Method Development : Research was conducted to develop an assay for analyzing hydrolysis products of sn-Glycero-3-phosphocholine. This study contributes to the understanding of the acyl migration process in phosphatidylcholine hydrolysis (Kiełbowicz et al., 2012).
特性
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOQUVVVLNYQR-NWFQQEQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sn-Glycero-3-phosphocholine-d9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8075370.png)
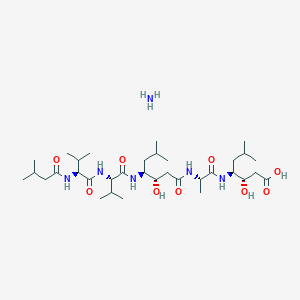
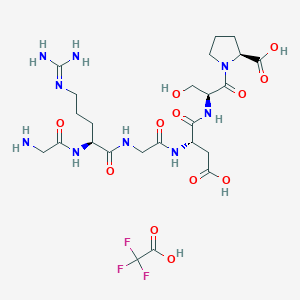
![[Des-Arg9]-Bradykinin (acetate)](/img/structure/B8075393.png)
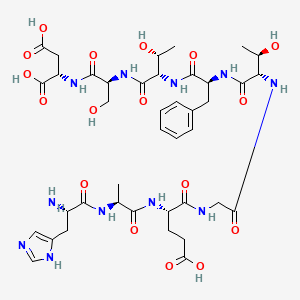
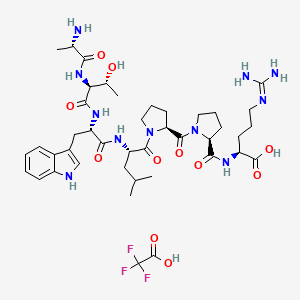

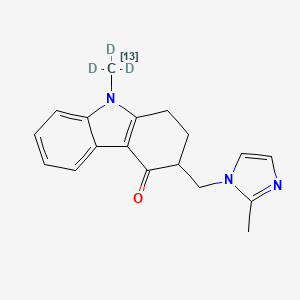
![azane;[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-phosphonooxy-3-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B8075441.png)

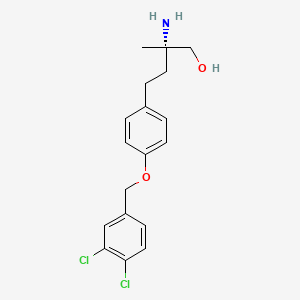
![(4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone](/img/structure/B8075466.png)
